Apparicine Inhibits Xanthine Oxidase with Potency Equal to the Clinical Standard Allopurinol
In a direct head‑to‑head comparison within a single study, apparicine inhibited xanthine oxidase with an IC₅₀ of 0.65 μM, essentially matching the 0.60 μM IC₅₀ of the first‑line clinical drug allopurinol [1]. This places apparicine among the most potent plant‑derived xanthine oxidase inhibitors known, whereas many structurally related indole alkaloids from the same source were inactive or substantially weaker.
| Evidence Dimension | Xanthine oxidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.65 μM |
| Comparator Or Baseline | Allopurinol: 0.60 μM |
| Quantified Difference | Apparicine is 1.08‑fold less potent (essentially equipotent) |
| Conditions | In vitro xanthine oxidase enzyme assay; compounds isolated from Tabernaemontana bufalina aerial parts |
Why This Matters
Apparicine is one of the very few natural products that achieves allopurinol‑level xanthine oxidase inhibition, making it a valuable pharmacological tool for gout and hyperuricemia research without the structural limitations of synthetic purine analogs.
- [1] Shi, B.‑B.; Chen, J.; Bao, M.‑F.; Zeng, Y.; Cai, X.‑H. Alkaloids isolated from Tabernaemontana bufalina display xanthine oxidase inhibitory activity. Phytochemistry 2019, 166, 112060. View Source
